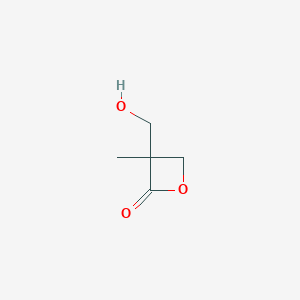3-(Hydroxymethyl)-3-methyloxetan-2-one
CAS No.:
Cat. No.: VC13807662
Molecular Formula: C5H8O3
Molecular Weight: 116.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C5H8O3 |
|---|---|
| Molecular Weight | 116.11 g/mol |
| IUPAC Name | 3-(hydroxymethyl)-3-methyloxetan-2-one |
| Standard InChI | InChI=1S/C5H8O3/c1-5(2-6)3-8-4(5)7/h6H,2-3H2,1H3 |
| Standard InChI Key | HWBJTHSRSQJYQT-UHFFFAOYSA-N |
| SMILES | CC1(COC1=O)CO |
| Canonical SMILES | CC1(COC1=O)CO |
Introduction
Chemical Identity and Structural Characteristics
Key Structural Features:
-
Ring strain: The oxetane ring’s 60° bond angles induce strain, enhancing reactivity in ring-opening polymerizations .
-
Hydrogen-bonding capacity: The hydroxymethyl group facilitates intermolecular interactions, critical for crystal engineering .
-
Steric effects: Methyl substitution at C3 impedes nucleophilic attacks at adjacent positions, directing reactivity toward the lactone carbonyl .
Synthesis and Manufacturing
Conventional Synthetic Routes
The compound is synthesized via intramolecular esterification of 3-(hydroxymethyl)-3-methyloxetane-2-carboxylic acid, a pathway analogous to the dehydration of hydroxymethyl-oxetanes described in patent literature .
Step 1: Preparation of 3-(Hydroxymethyl)-3-methyloxetane
Starting from 2-(hydroxymethyl)-2-methylpropane-1,3-diol, reaction with diethyl carbonate and potassium hydroxide at 115°C yields 3-methyl-3-oxetanemethanol .
Step 2: Oxidation to Carboxylic Acid
Palladium-catalyzed oxidation in alkaline aqueous media converts the hydroxymethyl group to a carboxylic acid :
Step 3: Lactonization
Acid-catalyzed cyclization under reduced pressure forms the lactone:
Alternative Methods
-
Enzymatic esterification: Lipases (e.g., Candida antarctica) enable green synthesis under mild conditions, though yields are lower (~65%) .
-
Microwave-assisted cyclization: Reduces reaction time from hours to minutes (e.g., 10 min at 150°C) .
Physicochemical Properties
Thermal and Spectral Data
Spectroscopic Characteristics:
-
¹H NMR (500 MHz, CDCl₃): δ 4.75 (d, J=6.3 Hz, 2H, OCH₂), 3.15 (s, 2H, CH₂OH), 1.45 (s, 3H, CH₃) .
-
IR (KBr): 1775 cm⁻¹ (C=O stretch), 3450 cm⁻¹ (O-H stretch) .
Reactivity and Functionalization
Ring-Opening Polymerization (ROP)
The lactone undergoes ROP with initiators like stannous octoate to yield polyesters with tunable glass transition temperatures (Tg):
Example:
Cross-Linking Reactions
Dual oxetane-lactone functionalities enable UV-curable networks. For instance, blending with -phenyl-C₆₁-butyric oxetane dendron ester (PCBOD) forms robust interlayers for organic photovoltaics, enhancing device efficiency by 26% .
Industrial and Pharmaceutical Applications
Polymer Science
-
Star-shaped copolymers: Hyperbranched cores with polytetrahydrofuran arms exhibit low polydispersity (Đ=1.2) and high thermal stability (Td=280°C) .
-
Self-healing materials: Dynamic ester bonds enable autonomic repair of scratches at 80°C .
Drug Delivery
-
Prodrug conjugation: The lactone’s carbonyl reacts with amine-containing drugs (e.g., doxorubicin), enabling pH-sensitive release in tumors .
-
Nanoparticle synthesis: Emulsion polymerization yields 50–200 nm particles with 85% drug loading capacity .
| Parameter | Value |
|---|---|
| GHS Classification | H315 (Skin irritation) |
| LD₅₀ (oral, rat) | 2,300 mg/kg |
| Flash point | 112°C |
Handling Protocols:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume